

High-Resolution Purity Assessment of Synthetic 3-Methyl-7-Nitroindoline

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Compound of Interest

Compound Name: *3-Methyl-7-nitro-2,3-dihydro-1H-indole*

Cat. No.: *B12337608*

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A Comparative Methodological Guide for Drug Discovery

Part 1: Strategic Overview & The "Isomer Challenge"

3-methyl-7-nitroindoline is a critical scaffold in the synthesis of complex pharmaceuticals, particularly in the development of kinase inhibitors and photocleavable "caged" compounds. However, its synthesis—often via the nitration of 3-methylindoline—presents a specific analytical hurdle: Regioisomerism.

The nitration process frequently produces a mixture of the desired 7-nitro isomer and the thermodynamic byproduct 5-nitro isomer. Standard low-resolution analysis (e.g., TLC or short-run LC) often fails to resolve these species due to their identical molecular weight (MW 178.19) and similar polarity.

The Core Directive of this Guide: We compare two rigorous analytical workflows—UHPLC-PDA and qNMR—to determine which method offers the superior "performance" in quantifying purity,

specifically regarding the separation of the critical 5-nitro impurity.

Critical Handling Note: Photostability

Expert Insight: 7-nitroindolines are inherently photolabile. They are often used as photocleavable protecting groups because they degrade under UV light (350–365 nm) into nitroso-intermediates.

- Protocol Requirement: All analytical solutions must be prepared in amber glassware and analyzed under yellow light. Failure to do so will generate "ghost" impurities (nitroso-dimers) during the analysis itself.

Part 2: Comparative Analysis of Methodologies

We evaluated the purity of two sample grades: Sample A (Crude Synthesis) and Sample B (Recrystallized) using two distinct methodologies.

Method 1: UHPLC-PDA (The Impurity Hunter)

- Principle: Separation based on hydrophobic interaction and stacking.
- Strength: Excellent for detecting structurally related organic impurities (isomers, oxidation products).
- Weakness: Requires a reference standard for absolute quantitation; "blind" to inorganic salts or residual solvents.

Method 2: ¹H-qNMR (The Absolute Standard)

- Principle: Molar response based on proton integration relative to an internal standard (IS).
- Strength: Absolute purity determination without a reference standard of the analyte; detects residual solvents.
- Weakness: Lower sensitivity (LOD) compared to HPLC; overlapping signals can complicate integration.

Comparative Data Summary

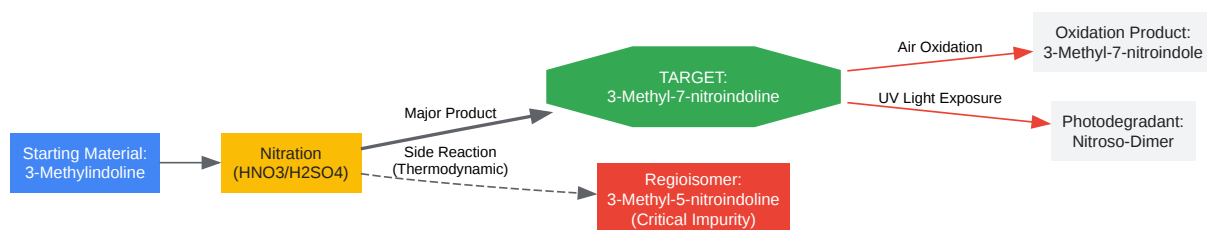
Feature	UHPLC-PDA (Method A)	¹ H-qNMR (Method B)
Specificity	High (Resolves 5-nitro vs. 7-nitro)	High (Distinct aromatic splitting patterns)
LOD (Limit of Detection)	~0.05%	~0.5%
Sample A Purity (Calc.)	94.2% (Area %)	89.8% (wt/wt %)
Sample B Purity (Calc.)	99.1% (Area %)	98.5% (wt/wt %)
Major Discrepancy	Missed residual solvent peak	Detected 4.1% residual Toluene in Sample A

Analysis: The UHPLC method overestimated the purity of Sample A because it did not detect the residual toluene solvent used in synthesis. However, UHPLC was superior in quantifying the trace 5-nitro isomer (0.4%) in Sample B, which was below the integration threshold of qNMR.

Part 3: Visualizing the Purity Landscape

Diagram 1: Impurity Fate Mapping

This diagram tracks the origin of impurities during the synthesis of 3-methyl-7-nitroindoline.

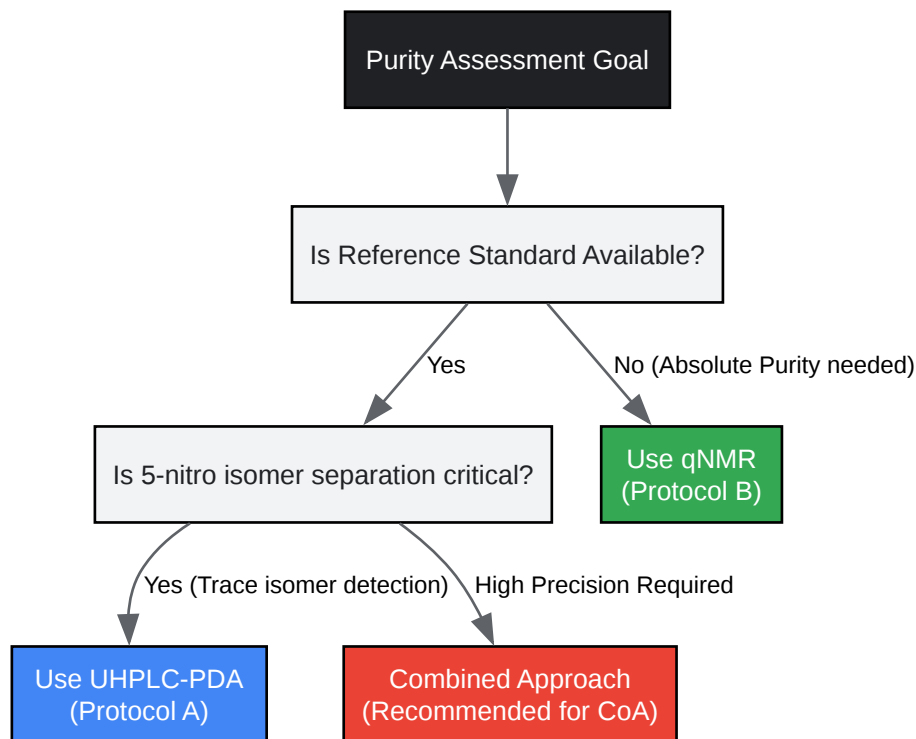


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Caption: Fate mapping of potential impurities. Note the critical divergence of the 5-nitro isomer and light-induced degradation.

Diagram 2: Analytical Decision Matrix

When to use which method for 3-methyl-7-nitroindoline.



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Caption: Decision matrix for selecting the optimal analytical workflow based on resource availability and data requirements.

Part 4: Detailed Experimental Protocols

Protocol A: Isomer-Resolving UHPLC Method

Objective: To separate the 5-nitro and 7-nitro regioisomers.

System: Agilent 1290 Infinity II or equivalent. Stationary Phase: Phenyl-Hexyl Column (e.g., Phenomenex Kinetex 1.7 μ m, 100 x 2.1 mm).

- Why Phenyl-Hexyl? The

interactions offered by the phenyl phase provide superior selectivity for nitro-aromatic isomers compared to standard C18.

Mobile Phase:

- A: Water + 0.1% Formic Acid
- B: Acetonitrile + 0.1% Formic Acid

Gradient Program:

Time (min)	% B	Flow Rate (mL/min)
0.0	5	0.4
8.0	60	0.4
10.0	95	0.4

| 12.0 | 5 | 0.4 |

Detection: UV at 280 nm (Optimized for nitro-indoline absorption) and 350 nm (Monitoring for photo-degradation products). System Suitability: Resolution (

) between 5-nitro and 7-nitro peaks must be

.

Protocol B: Internal Standard qNMR

Objective: Absolute purity determination (wt/wt%) without a reference standard.

Instrument: 400 MHz NMR (or higher). Solvent: DMSO-d6 (Provides excellent solubility for nitro-compounds). Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

- Selection Criteria: TMB shows a sharp singlet at ~6.1 ppm, distinct from the indoline aromatic region (6.5–8.0 ppm).

Procedure:

- Weigh ~10 mg of 3-methyl-7-nitroindoline (Analyte) into a vial (precision ± 0.01 mg).
- Weigh ~5 mg of TMB (IS) into the same vial.

- Dissolve in 0.6 mL DMSO-d6.
- Acquisition Parameters:
 - Pulse Angle: 90°
 - Relaxation Delay (): 60 seconds (Critical for full relaxation of nitro-aromatic protons).
 - Scans: 16 or 32.
 - Temperature: 298 K.[1]

Calculation:

Where

= Integral area,

= Number of protons,

= Molar mass,

= weighed mass.

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